Ibiglustat

Vue d'ensemble

Description

Venglustat est un inhibiteur allostérique de l'enzyme glucosylcéramide synthase qui pénètre dans le cerveau. Cette enzyme catalyse une étape précoce de la synthèse de nombreux glycolipides. Venglustat est en cours de développement pour les maladies de surcharge lysosomiale, notamment la maladie de Gaucher, la maladie de Fabry et la maladie de Parkinson causée par des mutations du gène GBA1 .

Méthodes De Préparation

La préparation de Venglustat implique la synthèse d'inhibiteurs de la glucosylcéramide synthase. Les voies de synthèse et les conditions réactionnelles de Venglustat ne sont pas détaillées de manière exhaustive dans la littérature accessible au public. Il est connu que Venglustat est un composé administré par voie orale, ce qui indique que sa synthèse doit garantir sa stabilité et sa biodisponibilité lors de la prise orale .

Analyse Des Réactions Chimiques

Venglustat subit principalement des réactions d'inhibition où il inhibe l'enzyme glucosylcéramide synthase. Cette inhibition empêche la conversion de la céramide en glucosylcéramide, réduisant ainsi l'accumulation de glycolipides . Le principal produit formé par cette réaction est la diminution du niveau de glucosylcéramide dans l'organisme .

Applications de recherche scientifique

Venglustat présente plusieurs applications de recherche scientifique :

Mécanisme d'action

Venglustat exerce ses effets en inhibant l'enzyme glucosylcéramide synthase. Cette enzyme est responsable de la conversion de la céramide en glucosylcéramide. En inhibant cette enzyme, Venglustat réduit la synthèse de la glucosylcéramide, empêchant ainsi son accumulation dans les lysosomes. Cette réduction des niveaux de glucosylcéramide contribue à atténuer les symptômes des maladies de surcharge lysosomiale .

Applications De Recherche Scientifique

Venglustat has several scientific research applications:

Mécanisme D'action

Venglustat exerts its effects by inhibiting the enzyme glucosylceramide synthase. This enzyme is responsible for the conversion of ceramide to glucosylceramide. By inhibiting this enzyme, Venglustat reduces the synthesis of glucosylceramide, thereby preventing its accumulation in lysosomes. This reduction in glucosylceramide levels helps to alleviate the symptoms of lysosomal storage diseases .

Comparaison Avec Des Composés Similaires

Venglustat est similaire à d'autres inhibiteurs de la glucosylcéramide synthase tels que le miglustat et l'éliglustat. Venglustat est unique par sa capacité à pénétrer dans le cerveau, ce qui le rend potentiellement plus efficace pour traiter les manifestations neurologiques des maladies de surcharge lysosomiale . D'autres composés similaires comprennent :

Miglustat : Un autre inhibiteur de la glucosylcéramide synthase utilisé pour traiter la maladie de Gaucher.

Éliglustat : Un inhibiteur de la glucosylcéramide synthase approuvé par la FDA pour traiter la maladie de Gaucher.

La capacité de Venglustat à traverser la barrière hémato-encéphalique le distingue de ces autres inhibiteurs, offrant potentiellement des options de traitement plus complètes pour les maladies à implication neurologique .

Activité Biologique

Ibiglustat, also known as Venglustat or GZ/SAR402671, is a small-molecule inhibitor of glucosylceramide synthase (GCS) that has garnered attention for its potential therapeutic applications in lysosomal storage disorders such as Gaucher disease (GD) and Parkinson's disease (PD). This article explores the biological activity of this compound, focusing on its mechanisms of action, clinical findings, and implications for treatment.

This compound functions by inhibiting the synthesis of glucosylceramide (GluCer), a substrate implicated in the pathogenesis of various neurodegenerative diseases. By reducing GluCer levels, this compound aims to mitigate the accumulation of glucosylsphingosine (GluSph), which is believed to activate the mammalian target of rapamycin complex 1 (mTORC1), leading to neurodegeneration through lysosomal dysfunction and impaired autophagy.

Key Mechanisms:

- Inhibition of GluCer Synthesis : this compound effectively reduces GluCer and GluSph levels in neuronal cells, which are critical in the pathology of GD and PD .

- Restoration of Autophagy : In studies involving GBA1 mutant dopaminergic neurons, treatment with this compound prevented mTOR hyperactivation and restored autophagic flux, suggesting a protective role against neurodegeneration .

Clinical Research Findings

This compound has been evaluated in several clinical studies, particularly focusing on its efficacy in patients with GD and those with genetic mutations associated with PD.

Case Studies:

- Phase II Clinical Trial in Gaucher Disease :

- Genetic Parkinson's Disease Population :

Research Data

The following table summarizes key findings from recent studies regarding the biological activity of this compound:

Propriétés

IUPAC Name |

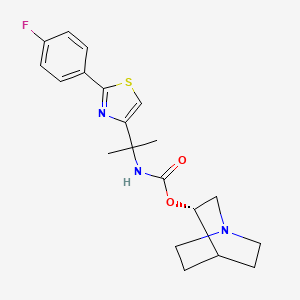

[(3S)-1-azabicyclo[2.2.2]octan-3-yl] N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]propan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24FN3O2S/c1-20(2,17-12-27-18(22-17)14-3-5-15(21)6-4-14)23-19(25)26-16-11-24-9-7-13(16)8-10-24/h3-6,12-13,16H,7-11H2,1-2H3,(H,23,25)/t16-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFHRCLAKZBDRHN-MRXNPFEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CSC(=N1)C2=CC=C(C=C2)F)NC(=O)OC3CN4CCC3CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C1=CSC(=N1)C2=CC=C(C=C2)F)NC(=O)O[C@@H]3CN4CCC3CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24FN3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1401090-53-6 | |

| Record name | Ibiglustat [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1401090536 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Venglustat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14966 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | VENGLUSTAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BLP1XA3FZA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.